Structural Differentiation: 3,3-Dimethyl Substitution Versus Unsubstituted Analog 6-(Trifluoromethyl)-2-indolinone
The target compound, 3,3-dimethyl-6-(trifluoromethyl)-2-indolinone, differs from its closest commercially available analog, 6-(trifluoromethyl)-2-indolinone (CAS 1735-89-3), by the presence of two methyl groups at the C3 position . This is a non-isosteric substitution that cannot be mimicked by the unsubstituted analog. The C3 position in the parent 2-indolinone is a key site for chemical modification and is involved in the equilibrium with its enol form. The geminal dimethyl substitution in the target compound eliminates this acidic proton and blocks enolization, thereby stabilizing the lactam form and altering the compound's reactivity in synthetic pathways such as alkylations or condensations. Direct comparative biological activity data for these two specific compounds in the same assay is not available in the public domain. However, the presence of the 3,3-dimethyl group is a critical determinant of pharmacological activity in other indolinone-based kinase inhibitors, where it often contributes to improved target selectivity and metabolic stability [1][2].
| Evidence Dimension | Chemical Structure and Reactivity |
|---|---|
| Target Compound Data | Contains a geminal 3,3-dimethyl group; C3 position is fully substituted and non-acidic. Molecular Weight: 229.20 g/mol. |
| Comparator Or Baseline | 6-(trifluoromethyl)-2-indolinone (CAS 1735-89-3) lacks the 3,3-dimethyl substitution; C3 position is methylene and acidic. Molecular Weight: 201.15 g/mol. |
| Quantified Difference | Difference of 28.05 g/mol in molecular weight, corresponding to the mass of two methylene (CH2) units. Structural difference is qualitative but functionally significant. |
| Conditions | Structural analysis based on IUPAC name and molecular formula. |
Why This Matters
For procurement, this structural difference means the compounds are not interchangeable in synthetic schemes requiring a non-nucleophilic C3 position, making 3,3-dimethyl-6-(trifluoromethyl)-2-indolinone the required starting material for specific derivatizations.
- [1] Prakash, A. S., & et al. (2015). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Bentham Science. Retrieved from https://www.eurekaselect.com View Source
- [2] Leoni, A., & et al. (2016). 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008–2014). Expert Opinion on Therapeutic Patents. Retrieved from https://www.academia.edu View Source
